4-氨基嘧啶-2-羧酸乙酯

描述

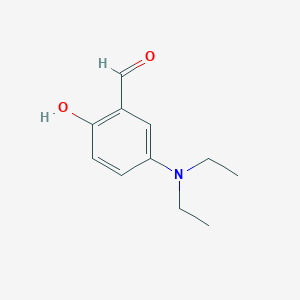

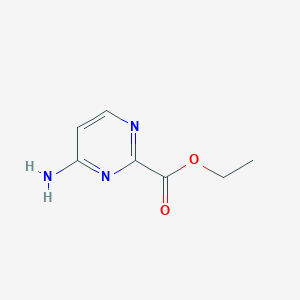

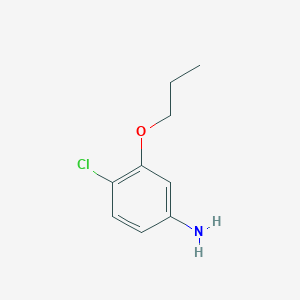

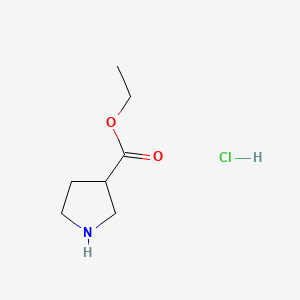

Ethyl 4-aminopyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl 4-aminopyrimidine-2-carboxylate involves several steps. One method starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopyrimidine-2-carboxylate is represented by the InChI code1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) . Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-aminopyrimidine-2-carboxylate are not detailed in the search results, it’s worth noting that pyrimidines, the class of compounds to which it belongs, have been studied for their inhibitory response against certain vital inflammatory mediators .Physical And Chemical Properties Analysis

Ethyl 4-aminopyrimidine-2-carboxylate is a solid compound. It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .科学研究应用

杂环化合物合成

4-氨基嘧啶-2-羧酸乙酯在各种杂环化合物的合成中发挥着重要作用。例如,该化合物的乙酯已被用作通过碱性水解制备羧酸的中间体,然后评估其各种生物活性 (Abignente 等人,1984)。类似地,与不同试剂的反应导致了具有潜在抗菌特性的化合物的形成 (El-kerdawy 等人,1990)。

微波介导合成

微波辐射和无溶剂条件已被用于使 4-氨基嘧啶-2-羧酸乙酯衍生物与各种化合物反应,从而形成新型的嘧啶并[1,2-a]嘧啶。这些产物的结构通过光谱数据和 X 射线分析得到证实,表明微波介导合成在创建复杂结构方面的功效 (Eynde 等人,2001)。

抗菌活性

4-氨基嘧啶-2-羧酸乙酯的几种衍生物已被合成并评估其抗菌活性。这些衍生物对病原微生物显示出有希望的结果,突出了它们在开发新型抗菌剂方面的潜力 (El-Sayed 等人,2008)。

药理活性分子开发

4-氨基嘧啶-2-羧酸乙酯衍生物已用于合成药理活性分子。例如,5-溴嘧啶-4-羧酸乙酯的合成是通过高度区域选择性反应实现的,然后用于制备特定酶的有效抑制剂 (Regan 等人,2012)。

晶体结构分析

源自 4-氨基嘧啶-2-羧酸乙酯的某些化合物的晶体结构已得到广泛研究,为其分子相互作用和在药物设计和开发中的潜在应用提供了见解 (Balasubramani 等人,2007)。

安全和危害

The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The search results include references to peer-reviewed papers related to Ethyl 4-aminopyrimidine-2-carboxylate . These papers discuss the synthesis, properties, and potential applications of the compound and related 2-aminopyrimidine derivatives.

属性

IUPAC Name |

ethyl 4-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDZCFILDSOJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516750 | |

| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminopyrimidine-2-carboxylate | |

CAS RN |

71470-41-2 | |

| Record name | Ethyl 4-amino-2-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71470-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)